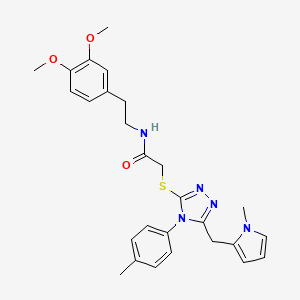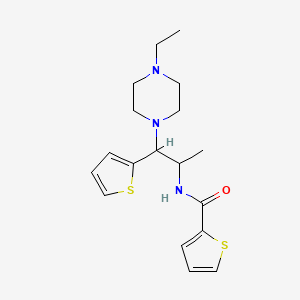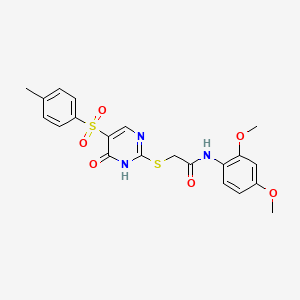
N-(3,4-dimethoxyphenethyl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a combination of aromatic rings, triazole, and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazole and pyrrole intermediates, followed by their coupling with the dimethoxyphenyl ethylamine derivative. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or pyrrole rings, potentially leading to ring-opened products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE could be studied for its therapeutic potential. Its ability to modulate biological pathways may make it useful in treating diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-({5-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE include other triazole-containing molecules, pyrrole derivatives, and compounds with dimethoxyphenyl groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and aromatic systems, which may confer unique chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.
Properties
Molecular Formula |
C27H31N5O3S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H31N5O3S/c1-19-7-10-21(11-8-19)32-25(17-22-6-5-15-31(22)2)29-30-27(32)36-18-26(33)28-14-13-20-9-12-23(34-3)24(16-20)35-4/h5-12,15-16H,13-14,17-18H2,1-4H3,(H,28,33) |
InChI Key |
MFQZQPMBDMFTPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)CC4=CC=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-2-[3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11426596.png)
![5-(3-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B11426602.png)
![8-[(Dibenzylamino)methyl]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B11426609.png)

![dimethyl 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11426621.png)
![4-[(3,4-Difluorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11426639.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B11426642.png)
![5-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11426643.png)
![methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate](/img/structure/B11426644.png)
![10-(3,4-dichlorophenyl)-3-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11426656.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11426663.png)
![3-(3-fluoro-4-methylphenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11426664.png)

![Ethyl 4-[({3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11426670.png)
